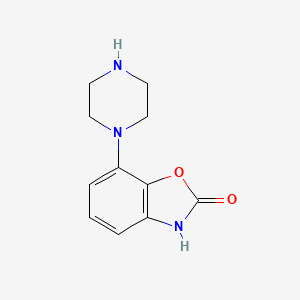

7-(Piperazin-1-yl)-benzoxazol-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-piperazin-1-yl-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-11-13-8-2-1-3-9(10(8)16-11)14-6-4-12-5-7-14/h1-3,12H,4-7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJMRBXZMKJLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2OC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147255 | |

| Record name | 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105685-26-5 | |

| Record name | 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105685265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(PIPERAZIN-1-YL)-BENZOXAZOL-2(3H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM40LM4FXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 7 Piperazin 1 Yl Benzoxazol 2 3h One Analogues

Strategies for the Construction of the Benzoxazolone Core Structure

The benzoxazolone ring is a privileged heterocyclic system that forms the foundation of the target compounds. Its synthesis is most commonly achieved through the cyclization of ortho-aminophenol precursors with various one-carbon (C1) synthons. rsc.orgchemicalbook.com The choice of reagent and reaction conditions can be tailored to accommodate different substituents on the aromatic ring.

Common strategies for constructing the benzoxazolone core include:

Reaction with Phosgene (B1210022) Derivatives: A classical and efficient method involves the reaction of 2-aminophenols with phosgene or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI). This reaction proceeds via an intermediate isocyanate or carbamate (B1207046) which undergoes intramolecular cyclization to form the lactam ring of the benzoxazolone.

Condensation with Urea (B33335): Heating a 2-aminophenol (B121084) with urea is a straightforward and economical method that leads to the formation of the benzoxazolone core, releasing ammonia (B1221849) as a byproduct. sciforum.net

Oxidative Carbonylation: More contemporary methods involve the oxidative carbonylation of 2-aminophenols. For instance, iron-catalyzed oxidative cyclocarbonylation has been developed, which uses carbon dioxide formed in situ to construct the heterocyclic ring under relatively mild conditions. sciforum.net

Cyclization with Other Carbonyl Sources: Various other reagents can serve as the carbonyl source for the cyclization. These include chloroformates and carbamates, which react with the amino and hydroxyl groups of the 2-aminophenol to facilitate ring closure.

The table below summarizes various reagents used for the synthesis of the benzoxazolone core from 2-aminophenols.

| Starting Material | Reagent/Catalyst | Conditions | Product | Reference |

| 2-Aminophenol | Urea | Heating | 1,3-Benzoxazol-2(3H)-one | sciforum.net |

| 2-Aminophenol | Phosgene/Triphosgene | Base, Solvent | 1,3-Benzoxazol-2(3H)-one | sciforum.net |

| 2-Aminophenol | FeCl₃·6H₂O, CCl₄, H₂O | 100-120 °C | 1,3-Benzoxazol-2(3H)-one | sciforum.net |

| 2-Aminophenol | Carbonyldiimidazole (CDI) | THF, Reflux | 1,3-Benzoxazol-2(3H)-one | N/A |

Introduction and Modification of the Piperazine (B1678402) Moiety at the C-7 Position

Once the benzoxazolone core is established, the next critical step is the introduction of the piperazine ring at the C-7 position. This is typically achieved on a benzoxazolone scaffold bearing a suitable leaving group at the desired position.

Nucleophilic aromatic substitution (SNAr) is the primary strategy for forging the C-N bond between the benzoxazolone C-7 position and the piperazine nitrogen. nih.gov This reaction requires an activated aromatic ring, typically bearing a good leaving group such as a halogen (e.g., fluorine or chlorine) or a nitro group, ortho or para to an electron-withdrawing group (in this case, the lactam carbonyl).

The general reaction involves treating a 7-halo-benzoxazol-2(3H)-one with an excess of piperazine, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The use of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), may be employed to scavenge the hydrogen halide generated during the reaction. To ensure mono-substitution on the piperazine, it is common to use a large excess of piperazine or to employ piperazine with one of the nitrogen atoms protected (e.g., with a tert-butoxycarbonyl (Boc) group). researchgate.net

| Substrate | Reagent | Base | Solvent | Conditions | Product | Reference |

| 7-Fluoro-benzoxazol-2(3H)-one | Piperazine | K₂CO₃ | DMSO | 80-120 °C | 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one | N/A |

| 7-Chloro-benzoxazol-2(3H)-one | N-Boc-piperazine | Et₃N | DMF | 100 °C | 7-(4-Boc-piperazin-1-yl)-benzoxazol-2(3H)-one | researchgate.net |

| 3-Bromobenzanthrone | 1-(2-Phenylethyl)piperazine | Triethylamine | Triethylamine | Reflux, 5-6h | 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | mdpi.com |

With the this compound scaffold in hand, the secondary amine of the piperazine moiety provides a reactive handle for extensive derivatization through N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the piperazine nitrogen with an alkyl halide (e.g., R-Br, R-I) or other alkylating agents in the presence of a base like potassium carbonate or sodium hydride to yield N-substituted derivatives. researchgate.net This approach allows for the introduction of a wide variety of alkyl and arylalkyl side chains. Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for N-alkylation that avoids the potential for over-alkylation to form quaternary ammonium (B1175870) salts. mdpi.com

N-Acylation is readily achieved by treating the piperazine nitrogen with acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base. This reaction introduces amide, carbamate, or sulfonamide functionalities, which can significantly alter the physicochemical properties of the parent molecule. escholarship.org

| Starting Material | Reagent | Reaction Type | Conditions | Product | Reference |

| This compound | Benzyl bromide | N-Alkylation | K₂CO₃, Acetonitrile, Reflux | 7-(4-Benzylpiperazin-1-yl)-benzoxazol-2(3H)-one | researchgate.net |

| This compound | Benzaldehyde, NaBH(OAc)₃ | Reductive Amination | Dichloromethane, RT | 7-(4-Benzylpiperazin-1-yl)-benzoxazol-2(3H)-one | mdpi.com |

| This compound | Acetyl chloride | N-Acylation | Triethylamine, CH₂Cl₂, 0 °C to RT | 7-(4-Acetylpiperazin-1-yl)-benzoxazol-2(3H)-one | N/A |

| This compound | Benzenesulfonyl chloride | N-Sulfonylation | Pyridine, 0 °C to RT | 7-(4-(Phenylsulfonyl)piperazin-1-yl)-benzoxazol-2(3H)-one | researchgate.net |

The Mannich reaction is a three-component condensation that provides a powerful method for creating benzoxazolone-piperazine hybrids. oarjbp.com In this context, the reaction typically involves the N-H of the benzoxazolone lactam (at the N-3 position), formaldehyde (B43269) (or another suitable aldehyde), and a secondary amine, such as a substituted piperazine. wjarr.comneu.edu.tr

This aminomethylation reaction forms a methylene (B1212753) bridge between the benzoxazolone nitrogen at position 3 and the piperazine nitrogen. wjarr.com The reaction is usually carried out in a protic solvent like methanol (B129727) or ethanol (B145695) under reflux conditions. This approach does not modify a pre-existing C-7 piperazine but rather introduces a piperazine-containing moiety at the N-3 position of the benzoxazolone core, yielding a distinct class of hybrid structures.

| Benzoxazolone Derivative | Piperazine Derivative | Conditions | Product | Reference |

| 2(3H)-Benzoxazolone | 1-(3-Methylphenyl)piperazine | Formaldehyde, Methanol, Reflux | 3-((4-(m-Tolyl)piperazin-1-yl)methyl)benzoxazol-2(3H)-one | wjarr.com |

| 5-Chloro-2(3H)-benzoxazolone | 1-Phenylpiperazine | Formaldehyde, Ethanol, Reflux | 5-Chloro-3-((4-phenylpiperazin-1-yl)methyl)benzoxazol-2(3H)-one | neu.edu.tr |

| 6-Acyl-2(3H)-benzoxazolone | 3,5-Dimethylpiperidine | Formaldehyde, Reflux | 6-Acyl-3-((3,5-dimethylpiperidin-1-yl)methyl)benzoxazol-2(3H)-one | nih.gov |

Diversification Strategies for Structural Elaboration of this compound Derivatives

Beyond simple N-alkylation and acylation, more complex structural elaborations can be employed to diversify the this compound scaffold. These strategies aim to generate hybrid molecules by linking the core structure to other pharmacologically relevant moieties, thereby exploring new regions of chemical space.

One common strategy involves introducing a linker at the N-4 position of the piperazine ring, which is then attached to another heterocyclic or aromatic system. For example, piperazinyl benzoxazole (B165842) derivatives have been coupled with other heterocycles like 1,3,4-oxadiazole-2-thiol (B52307) to create novel hybrid structures. researchgate.net This is often achieved by first N-alkylating the piperazine with a bifunctional linker (e.g., 1,3-dibromopropane) and then reacting the terminal halide with the desired nucleophilic heterocycle.

Another powerful approach is the use of multi-component reactions. A one-pot, three-component reaction of a 2-chlorobenzoxazole, piperazine, and an arenesulfonyl chloride under aqueous conditions has been developed to efficiently synthesize 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzoxazole derivatives. researchgate.net While this example modifies a C-2 substituted benzoxazole, the principle of using multi-component reactions can be adapted to build complexity from the C-7 piperazine moiety as well.

| Strategy | Description | Example Product | Reference |

| Hybrid Molecule Synthesis | N-alkylation of the C-7 piperazine with a linker, followed by reaction with a second heterocyclic moiety. | 2-((3-(4-(Benzoxazol-2-yl)piperazin-1-yl)propyl)thio)-5-phenyl-1,3,4-oxadiazole | researchgate.net |

| Multi-component Reactions | One-pot synthesis combining the benzoxazole-piperazine core with other building blocks. | 2-(4-(Phenylsulfonyl)piperazin-1-yl)benzoxazole | researchgate.net |

| Introduction of Spacer Chains | Attaching long alkyl chains to the piperazine nitrogen, which can be terminated with other functional or aromatic groups. | 7-(4-(4-Arylbutyl)piperazin-1-yl)-benzoxazol-2(3H)-one | researchgate.net |

Structure Activity Relationship Sar Studies of 7 Piperazin 1 Yl Benzoxazol 2 3h One Derivatives

Impact of Substituents on the Benzoxazolone Ring System on Biological Activity

The benzoxazolone core is a crucial element for the biological activity of this class of compounds, and modifications to this ring system have been shown to significantly modulate their pharmacological effects. The position and nature of substituents on the benzoxazolone ring play a pivotal role in determining the potency and efficacy of these derivatives. nih.govresearchgate.net

Research has consistently shown that substitutions at positions 2 and 5 of the benzoxazolone ring are particularly important for biological activity. nih.gov For instance, studies on 2(3H)-benzoxazolone derivatives have demonstrated that the introduction of a chlorine atom at the 5th position of the core structure can lead to maximum apoptotic activity against certain cancer cell lines. jmchemsci.com This highlights the influence of halogenation on the ring in enhancing specific biological actions.

| Compound Modification | Position of Substitution | Observed Effect | Biological Activity |

| Chlorination | 5 | Enhanced Efficacy | Apoptotic |

| Bromination | 7 | Increased Potency | Antimicrobial |

| Electron-withdrawing groups | Various | Enhanced Efficacy | Antimicrobial, Antiproliferative |

Role of the Piperazine (B1678402) Moiety and its N-Substitutions in Receptor Binding and Functional Modulation

The piperazine ring and its N-substituents are fundamental to the interaction of 7-(piperazin-1-yl)-benzoxazol-2(3H)-one derivatives with various receptors and enzymes. The basic nitrogen of the piperazine is often a key interaction point, and substitutions at the N-4 position can dramatically alter a compound's affinity, selectivity, and functional activity. researchgate.net

Arylpiperazine derivatives, in particular, are well-established as potent ligands for serotonin (B10506) receptors. researchgate.net SAR studies have shown that the N-substitution on the piperazine ring can accommodate a wide variety of bulky and complex groups, including substituted indole (B1671886) rings, without losing affinity. nih.govnih.gov For example, incorporating a methylpiperazine group has been shown to be crucial for enhancing the cytotoxic potency of certain benzimidazole (B57391) derivatives against various cancer cell lines. researchgate.net

The nature of the N-substituent directly influences receptor binding. Studies on dopamine (B1211576) D3 receptor ligands demonstrated that various N-aromatic heterocyclic substitutions on the piperazine ring could be made, leading to compounds with high affinity and selectivity. nih.gov Interestingly, it was found that the heterocyclic ring did not need to be directly connected to the piperazine to maintain this high affinity, suggesting flexibility in the design of these ligands. nih.govnih.gov In some cases, enantiomers of the same compound exhibit differential activity, with one enantiomer displaying significantly higher affinity for both D2 and D3 receptors compared to the other. nih.gov This underscores the stereochemical importance of the N-substituent's presentation to the receptor binding pocket.

| N-Substitution on Piperazine | Target Receptor/Cell Line | Effect on Activity |

| Methyl group | A549, K562, PC-3 cancer cells | Enhanced cytotoxic potency |

| Substituted Indole Rings | Dopamine D3 Receptor | Maintained high affinity and selectivity |

| (-)-enantiomer of an indole-linked derivative | Dopamine D2 & D3 Receptors | Higher affinity compared to (+)-enantiomer |

| Aryl groups | Serotonin Receptors | Known to produce potent ligands |

Influence of Linker Length and Conformation in Ligand-Target Interactions

The linker connecting the piperazine moiety to another pharmacophoric element is a critical determinant of a molecule's ability to adopt the optimal conformation for binding to its biological target. The length, rigidity, and chemical nature of this linker can profoundly affect affinity and selectivity. nih.govmdpi.com

Studies on arylpiperazinylalkyl 2-benzoxazolones and related benzothiazolones have shown a clear relationship between linker length and receptor affinity. nih.gov Specifically, derivatives with a six or seven-carbon alkyl chain linker between the benzothiazolone nucleus and the arylpiperazine moiety exhibited subnanomolar affinity for the 5-HT1A receptor and low nanomolar affinity for the 5-HT7 receptor. nih.gov This suggests that a longer, more flexible chain allows the key pharmacophores to position themselves correctly within the binding sites of these receptors.

Similarly, research on other piperazine-containing scaffolds has demonstrated that elongating an alkyl tether can improve selectivity for specific receptor subtypes. nih.gov In one series of compounds targeting sigma (σ) receptors, lengthening the linker improved selectivity for the σ₁ subtype. nih.gov The type of linker is also important; linkers incorporating functional groups like amides have been successfully used to connect heterocyclic rings to the piperazine moiety while maintaining high receptor affinity. nih.gov The concept that a longer chain can be beneficial is further supported by findings that long-chain piperazine attachments to benzoxazoles result in anticancer effects. researchgate.net

| Linker Modification | Compound Class | Target | Observed Influence |

| 6-7 Carbon Alkyl Chain | Arylpiperazinylalkyl 2-benzothiazolones | 5-HT1A / 5-HT7 Receptors | Increased binding affinity |

| Elongated Alkyl Tether | N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines | Sigma (σ₁) Receptors | Improved selectivity |

| Amide or Methylene (B1212753) Linker | N-substituted Piperazines | Dopamine D3 Receptor | Maintained high affinity |

| Long-chain attachment | Piperazine-benzoxazoles | Cancer Cells | Conferred anticancer effect |

Molecular Mechanisms of Action and Biological Target Engagement

Modulation of Neurotransmitter Receptors and Transporters

The compound's engagement with receptors and transporters crucial for neurotransmission, particularly within the dopaminergic and serotonergic systems, underscores its potential impact on neurological and psychiatric conditions.

Dopamine (B1211576) D2 Receptor Partial Agonism

While direct studies on 7-(piperazin-1-yl)-benzoxazol-2(3H)-one are limited, research on its derivatives provides significant insight into its potential activity at the dopamine D2 receptor. A notable derivative, WS-50030, which incorporates the this compound core, has demonstrated potent partial agonism at the D2 receptor.

Partial agonists are unique in that they can act as either agonists or antagonists depending on the surrounding concentration of the full agonist, in this case, dopamine. This modulatory effect is considered beneficial in stabilizing dopamine activity. The partial agonism of aripiprazole (B633) at D2 receptors, for example, is thought to be key to its efficacy in managing symptoms of schizophrenia.

In vitro functional studies have revealed that derivatives of this compound exhibit high affinity for the D2 receptor, behaving as partial agonists. This suggests that the core compound likely contributes to this pharmacological action, potentially helping to stabilize dopaminergic neurotransmission.

Serotonin (B10506) Transporter (SERT) Inhibition

The serotonin transporter (SERT) is a critical protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Inhibition of SERT leads to increased levels of serotonin in the synapse, a mechanism central to the action of many antidepressant medications.

Derivatives of this compound, such as WS-50030, have been shown to completely block the serotonin transporter. This inhibitory action on SERT suggests that the parent compound may also possess antidepressant-like properties by modulating serotonergic activity. The piperazine (B1678402) moiety is a common feature in many SERT inhibitors, further supporting the potential for this compound to engage with this target.

Serotonin 5-HT7 Receptor Ligand Interactions

The serotonin 5-HT7 receptor has been implicated in a variety of physiological processes, including mood regulation, circadian rhythms, and cognition. Antagonism of the 5-HT7 receptor is being explored as a potential mechanism for treating depression and cognitive deficits associated with schizophrenia. nih.gov

The piperazine ring is a key structural element in many known ligands for the 5-HT7 receptor. nih.gov Numerous piperazine derivatives have been synthesized and evaluated as 5-HT7 receptor antagonists, with many exhibiting high affinity in the nanomolar range. nih.gov While direct binding data for this compound at the 5-HT7 receptor is not extensively detailed, the presence of the piperazine moiety suggests a potential for interaction with this receptor, warranting further investigation.

Sigma (σ) Receptor Affinity

Sigma receptors, which are divided into σ1 and σ2 subtypes, are involved in a wide range of cellular functions and have been identified as potential targets for the treatment of various central nervous system disorders.

A series of 2(3H)-benzoxazolone derivatives have been evaluated for their affinity at sigma receptor subtypes. nih.gov Several of these compounds demonstrated a preferential selectivity for σ1 binding sites. nih.gov For instance, certain derivatives displayed high affinity for σ1 receptors with Ki values in the low nanomolar range, while showing significantly less affinity for σ2 receptors. nih.gov These findings indicate that the benzoxazolone scaffold, a core component of this compound, is a promising structure for the development of selective σ1 receptor ligands. nih.gov Notably, these compounds generally show negligible affinity for other receptors, including dopamine D2 receptors. nih.gov

Enzyme Inhibition and Modulation

Beyond its effects on receptors and transporters, this compound and its related structures have been investigated for their ability to inhibit key enzymes.

Histone Deacetylase-6 (HDAC6) Inhibition

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins like α-tubulin. nih.gov Inhibition of HDAC6 has emerged as a promising therapeutic strategy for cancer and neurodegenerative diseases. nih.govnih.gov

The chemical architecture of this compound, which combines a benzoxazole (B165842) and a piperazine group, is found in a class of compounds that have been identified as selective HDAC6 inhibitors. plos.orgelsevierpure.com Specifically, compounds described as 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids, where the benzazole can be a benzoxazole, have shown selective inhibition of HDAC6 with IC50 values in the sub-micromolar to micromolar range. plos.orgelsevierpure.com Molecular modeling studies suggest that these compounds interact favorably with the HDAC6 active site, providing a structural basis for their selectivity. plos.orgelsevierpure.com This suggests that the this compound scaffold is a relevant framework for designing potent and selective HDAC6 inhibitors. nih.gov

Inducible Nitric Oxide Synthase (iNOS) and Nuclear Factor kappaB (NF-κB) Pathway Modulation

Inflammation is a complex biological response involving various signaling pathways, including the nuclear factor kappaB (NF-κB) pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes. nih.gov The activation of NF-κB is linked to the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS). nih.gov

Research into the anti-inflammatory potential of benzoxazolone and benzothiazolone derivatives has shed light on their molecular mechanisms. A study focused on bivalent ligands incorporating benzoxazolone and a piperazine core demonstrated inhibitory activity against both iNOS and NF-κB. nih.gov These findings suggest that the benzoxazolone scaffold, a key feature of this compound, may contribute to anti-inflammatory effects by modulating these pathways. The NF-κB signaling pathway is a known therapeutic target for a variety of human diseases, including cancer and inflammatory conditions. nih.gov

While direct studies on this compound are limited, the established activity of structurally related compounds provides a basis for its potential to interfere with the NF-κB signaling cascade and subsequent iNOS expression. nih.gov The piperazine moiety is also a common feature in many compounds designed to have anti-inflammatory properties. mdpi.com

Table 1: Inhibition of iNOS and NF-κB by Benzoxazolone/Benzothiazolone Dimers

| Compound | iNOS Inhibition (%) at 10 µM | NF-κB Inhibition (%) at 10 µM |

| 3j | 75.3 ± 3.1 | 68.4 ± 2.5 |

| 5t | 82.1 ± 4.2 | 72.9 ± 3.8 |

| 8b | 69.8 ± 2.9 | 61.7 ± 2.1 |

Data adapted from a study on bivalent benzoxazolone and benzothiazolone ligands. nih.gov

Acid Ceramidase (AC) Inhibition

Acid ceramidase (AC) is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by hydrolyzing ceramide into sphingosine (B13886) and a fatty acid. researchgate.netnih.gov Dysregulation of ceramide levels is implicated in various pathological conditions, including cancer, making AC a potential therapeutic target. researchgate.netnih.gov

Benzoxazolone carboxamides have been identified as a class of potent and systemically active inhibitors of AC. researchgate.netacs.org Structure-activity relationship (SAR) studies have revealed that the benzoxazolone scaffold is a key feature for potent AC inhibition. acs.orgacs.org The introduction of a piperazine moiety into the benzoxazolone structure has been explored in lead optimization studies to improve the physicochemical and pharmacokinetic profiles of these inhibitors. acs.orgnih.gov

These studies have demonstrated that derivatives of benzoxazolone carboxamides can inhibit AC with high potency. acs.orgnih.gov The inhibitory activity is influenced by the substitutions on both the benzoxazolone ring and the carboxamide side chain. nih.govacs.org

Table 2: Acid Ceramidase Inhibitory Activity of Benzoxazolone Carboxamide Derivatives

| Compound | hAC IC50 (nM) |

| Compound 1 | 64 |

| Compound 2 (6-bromo derivative) | 31 |

| Compound 14 | Not specified |

IC50 values represent the concentration required for 50% inhibition of human acid ceramidase (hAC). Data is based on SAR studies of benzoxazolone carboxamides. nih.govacs.org

Cyclooxygenase (COX) Isoform Modulation

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins (B1171923) from arachidonic acid and exists in two main isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and is upregulated during inflammation. nih.gov

Research into benzoxazole derivatives has revealed their potential as inhibitors of COX enzymes. nih.govacs.org Studies have shown that certain 2-(2-arylphenyl)benzoxazoles can selectively inhibit COX-2. acs.org The selectivity of these compounds for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The anti-inflammatory activity of benzoxazole derivatives is attributed to their ability to fit into the active site of the COX enzyme, thereby blocking the synthesis of prostaglandins. nih.govjocpr.com The specific substitutions on the benzoxazole ring system can influence both the potency and the selectivity of COX inhibition. nih.gov

Table 3: COX Inhibitory Activity of Benzoxazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Compound 13 | >500 | 1.06 | >471 |

| Compound 19 | >500 | 1.06 | >471 |

| Celecoxib (Reference) | 15 | 0.05 | 300 |

Data from a study on the synthesis and biological evaluation of benzimidazole (B57391)/benzothiazole (B30560) and benzoxazole derivatives as cyclooxygenase inhibitors. nih.gov

Interactions with Viral Proteins: Case Studies with SARS-CoV-2 Main Protease

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key target for the development of antiviral drugs. rsc.orgnih.gov Computational studies, such as molecular docking and molecular dynamics simulations, have been extensively used to identify potential inhibitors of SARS-CoV-2 Mpro. rsc.orgnih.govresearchgate.net

While specific studies on the interaction of this compound with the SARS-CoV-2 main protease are not available, the structural motifs of this compound are present in other molecules that have been investigated as potential Mpro inhibitors. The benzoxazolone and piperazine scaffolds are common in medicinal chemistry and have been incorporated into various compounds designed to target a range of biological entities.

Computational analyses have shown that small molecules can bind to the active site of Mpro, which is characterized by a Cys-His catalytic dyad. f1000research.com The binding affinity of a ligand is determined by its ability to form favorable interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site. rsc.org The potential for this compound to act as a SARS-CoV-2 Mpro inhibitor would depend on its ability to fit within the active site and establish these key interactions.

Table 4: Predicted Binding Energies of Various Compounds with SARS-CoV-2 Main Protease

| Compound Class | Example Compound | Predicted Binding Energy (kcal/mol) |

| Natural Essential Oil Compounds | Bisabololoxide B | -6.6 |

| Eremanthin | -6.3 | |

| Leptospermone | -6.3 | |

| FDA Approved Drugs | Mirabegron | Not specified |

Binding energies are derived from molecular docking studies and are indicative of the potential binding affinity. f1000research.complos.org

Preclinical Pharmacological Investigations of 7 Piperazin 1 Yl Benzoxazol 2 3h One Derivatives

In Vitro Pharmacological Characterization in Cellular and Biochemical Assays

Derivatives of 7-(piperazin-1-yl)-benzoxazol-2(3H)-one have been extensively profiled in a variety of cellular and biochemical assays to determine their mechanisms of action, receptor binding affinities, and functional activities. This in vitro characterization is crucial for understanding their therapeutic potential.

One notable derivative, SLV308 (7-[4-methyl-1-piperazinyl]-2(3H)-benzoxazolone), has been identified as a multimodal compound with high affinity for several key neurotransmitter receptors implicated in psychiatric and neurological disorders. Radioligand binding assays have demonstrated that SLV308 binds effectively to dopamine (B1211576) D₂, D₃, and D₄ receptors, as well as serotonin (B10506) 5-HT₁ₐ receptors. Functional assays further elucidated its activity profile, showing it to be a partial agonist at dopamine D₂ and D₃ receptors and a full agonist at serotonin 5-HT₁ₐ receptors. This unique profile suggests its potential utility in conditions like Parkinson's disease, where balanced dopaminergic and serotonergic modulation is desirable.

The broader class of arylpiperazine derivatives, which includes the benzoxazolone series, has been evaluated for affinity towards various serotonin receptors. Studies on related 1-arylpiperazine compounds have shown high affinity for both 5-HT₁ₐ and 5-HT₇ receptors, with Ki values for 5-HT₇ receptor affinity ranging from 8.2 nM to 474 nM. This highlights the tunability of the piperazine (B1678402) scaffold to target specific receptor subtypes.

Table 1: In Vitro Receptor Binding and Functional Activity of a this compound Derivative (SLV308)

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Dopamine D₂ | High | Partial Agonist |

| Dopamine D₃ | High | Partial Agonist |

| Dopamine D₄ | Moderate | Not Specified |

| Serotonin 5-HT₁ₐ | Moderate | Full Agonist |

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, derivatives of this compound have been advanced to in vivo studies using various animal models to assess their efficacy in more complex biological systems.

Antipsychotic-like Activity in Rodent Models

The unique dopaminergic and serotonergic receptor profile of many arylpiperazine derivatives makes them prime candidates for antipsychotic agents. Atypical antipsychotic drugs often combine dopamine D₂ antagonism with modulation of serotonin receptors, such as 5-HT₁ₐ agonism or 5-HT₂ₐ antagonism.

Derivatives of benzoxazin-3-one (B8392483) and benzothiazolin-2-one containing an arylpiperazine moiety have shown potent antipsychotic properties in rat models. These compounds exhibit high affinity for both D₂ and 5-HT₁ₐ receptors, a hallmark of atypical antipsychotics, and have demonstrated efficacy in preclinical models, suggesting a potential for reduced extrapyramidal side effects. In rodent models of psychosis, such as amphetamine- or MK-801-induced hyperlocomotion, novel arylpiperazine derivatives have been shown to significantly reduce hyperactivity. For instance, one compound reduced MK-801-induced hyperactivity in mice by 24–71% and in rats by 36–82%, indicating a clear antipsychotic-like effect. Similarly, benzimidazole (B57391) derivatives with selective 5-HT₂ₐ receptor antagonism have been effective in reversing behavioral and neurophysiological changes in rat models of schizophrenia, reducing stereotypy and cognitive impairments.

Antidepressant-like Activity in Rodent Models

The interaction with the serotonergic system, particularly the 5-HT₁ₐ receptor, is a key mechanism for many antidepressant drugs. Phenylpiperazine derivatives have been investigated for their antidepressant-like potential in established rodent models of depression.

In the forced swimming test (FST) in mice, several novel phenylpiperazine pyrrolidin-2-one derivatives demonstrated significant antidepressant-like activity. One compound, in particular, showed a stronger effect than the classical antidepressants imipramine (B1671792) and mianserin. Similarly, other studies using both the FST and the tail suspension test (TST) have confirmed the antidepressant-like effects of various piperazine derivatives. For example, benzothiazole (B30560) derivatives containing a piperazine moiety significantly decreased immobility time in the TST and modified forced swim test (MFST) in mice, which is indicative of an antidepressant effect. These effects are often linked to the modulation of monoaminergic systems in the brain.

Anti-inflammatory and Analgesic Effects in Preclinical Models

The benzoxazole (B165842) and benzimidazole scaffolds are present in compounds known to possess anti-inflammatory and analgesic properties. Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID), notably features a benzoxazole core.

Preclinical studies have confirmed this potential in newer derivatives. In the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, various benzimidazole and benzoxazole derivatives have demonstrated significant anti-inflammatory effects. One study on 2-methylaminobenzimidazole derivatives reported up to 100% inhibition of paw edema. Another series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides showed between 45.1% and 81.7% protection against carrageenan-induced paw edema. nih.gov

For analgesic activity, the acetic acid-induced writhing test in mice is commonly used. In this model, benzimidazole derivatives have shown potent analgesic effects, with one compound achieving 89% inhibition of writhing. researchgate.net Furthermore, piperazinyl quinazolin-4-(3H)-one derivatives demonstrated significant analgesic activity in the mouse capsaicin (B1668287) test, with one compound showing a 69% antiallodynic effect, superior to that of pregabalin (B1679071) in the same model.

Antiviral Efficacy in Model Systems

The broad biological activity of the piperazine and benzoxazole scaffolds has prompted investigations into their antiviral potential. While research specifically on this compound derivatives is limited, studies on the parent structures and related heterocycles provide insight into their potential.

The piperazine ring is a component of several FDA-approved antiviral drugs. nih.gov Research has shown that the simple piperazine molecule can bind to the hydrophobic pocket of the alphavirus capsid protein, and it has demonstrated antiviral activity against Chikungunya virus (CHIKV) in plaque reduction and immunofluorescence assays. researchgate.net However, a study that synthesized and screened 2-aminobenzoxazole (B146116) derivatives containing a piperazine moiety found them to be inactive as inhibitors of the Hepatitis C Virus (HCV) internal ribosome entry site. nih.govnih.gov

Other related heterocyclic systems have shown more promise. Benzothiazole derivatives have been investigated for antiviral properties. researchgate.net Pyrazine-benzothiazole conjugates have shown significant potency against SARS-CoV-2. urfu.ru Additionally, various benzazine derivatives, including quinolines and quinoxalines, have demonstrated activity against a range of viruses such as HIV, Dengue virus, and human cytomegalovirus. While these findings are not directly on the target compound class, they suggest that the broader family of piperazine-containing fused heterocycles remains a viable area for antiviral drug discovery.

Anticancer and Cytotoxic Activity in Preclinical Models

A significant body of research has focused on the anticancer potential of this compound derivatives and related structures. These compounds have been evaluated against a wide panel of human cancer cell lines, often demonstrating potent cytotoxic and antiproliferative effects.

One study on 7-piperazin-substituted nih.govnih.govoxazolo[4,5-d]pyrimidines, a related heterocyclic system, found a derivative that displayed significant growth inhibitory (GI₅₀ range of 0.2–2.0 μM), cytostatic (TGI range of 0.3-4.2 μM), and cytotoxic (LC₅₀ range of 0.6-7.8 μM) activities across a majority of the NCI 60 cancer cell line panel. nih.gov Another investigation into benzhydrylpiperazine derivatives identified a compound that effectively inhibited the proliferation of HL-60 (leukemia), Z138 (lymphoma), and DND-41 (leukemia) cell lines with IC₅₀ values of 16.80, 18.50, and 19.20 µM, respectively.

Furthermore, benzoxazine (B1645224) derivatives derived from eugenol (B1671780) have been tested in vivo, where they showed an ability to reduce cancer incidence and tumor weight in a mouse fibrosarcoma model. This demonstrates that the activity observed in cell culture can translate to efficacy in a living organism.

Table 2: Selected In Vitro Anticancer/Cytotoxic Activity of Benzoxazole-Related Piperazine Derivatives

| Compound Class | Cancer Cell Line | Cell Line Type | Activity Metric | Value (µM) |

|---|---|---|---|---|

| nih.govnih.govOxazolo[4,5-d]pyrimidine Derivative | CCRF-CEM | Leukemia | GI₅₀ | 0.2 |

| nih.govnih.govOxazolo[4,5-d]pyrimidine Derivative | HCT-116 | Colon Cancer | GI₅₀ | 0.3 |

| nih.govnih.govOxazolo[4,5-d]pyrimidine Derivative | NCI-H460 | Lung Cancer | GI₅₀ | 0.4 |

| Benzothiazole Derivative | DU-145 | Prostate Cancer | CC₅₀ | 8 |

| Benzothiazole Derivative | HepG2 | Liver Cancer | CC₅₀ | 8 |

| Benzhydrylpiperazine Derivative | HL-60 | Leukemia | IC₅₀ | 16.80 |

| Benzhydrylpiperazine Derivative | Z138 | Lymphoma | IC₅₀ | 18.50 |

| Benzhydrylpiperazine Derivative | DND-41 | Leukemia | IC₅₀ | 19.20 |

Antibacterial and Antifungal Activity

The benzoxazolone scaffold, particularly when combined with a piperazine moiety, has been a subject of interest in the search for new antimicrobial agents. Research into derivatives of this compound has revealed a spectrum of activity against various bacterial and fungal pathogens. These investigations are crucial in the ongoing effort to combat the global challenge of antibiotic resistance. researchgate.netresearchgate.net

Studies on related benzoxazole-piperazine structures have demonstrated that these compounds can exhibit significant antibacterial and antifungal properties. For instance, a series of 2-((4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazoles, which combine the benzoxazole and piperazine rings, were synthesized and evaluated for their in vitro antibacterial activity. connectjournals.com Certain derivatives from this series showed notable efficacy against both Gram-positive and Gram-negative bacteria. connectjournals.com Specifically, compounds featuring a 3,5-dichlorophenyl or a 3-chlorophenyl substituent on the triazole ring displayed potent activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. connectjournals.com

The general class of benzoxazolone compounds has been investigated for a range of therapeutic effects, including antimicrobial action. ontosight.aimdpi.com The incorporation of a piperazinyl group, as seen in this compound, is a key structural feature that may enhance interactions with biological targets within microbial cells, thereby contributing to its pharmacological profile. ontosight.ainih.gov

Further research into other complex benzoxazole derivatives has shown broad antibacterial activity. A series of 2-(p-substitutedphenyl/benzyl)-5-[3-[4-[(p-chlorophenyl)/phenyl]piperazin-1-yl]propionamido]-benzoxazoles exhibited activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values generally ranging from 128-256 μg/mL. researchgate.net However, these same compounds demonstrated relatively low antifungal activity against Candida albicans (MIC values of 128 μg/mL) when compared to standard antifungal agents. researchgate.net

The data from these preclinical investigations underscore the potential of this chemical class. The structural variations among the derivatives play a critical role in determining the spectrum and potency of their antimicrobial effects.

| Compound | Substituent (Aryl on Triazole Ring) | MIC (μg/mL) vs. B. subtilis | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

|---|---|---|---|---|

| 4d | 3-Chlorophenyl | - | 6.25 ± 0.32 | 12.5 ± 0.39 |

| 4g | 3,5-Dichlorophenyl | 3.12 ± 0.25 | 12.5 ± 0.18 | 3.12 ± 0.54 |

Data sourced from studies on benzoxazole-piperazine-1,2,3-triazole derivatives. connectjournals.com

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

The preclinical evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, along with its pharmacological effects (pharmacodynamics), is fundamental to its development. For the this compound class of derivatives, pharmacokinetic and pharmacodynamic studies have been conducted on structurally analogous compounds to predict their behavior in vivo.

One notable study focused on SN79, a compound identified as 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one, which was investigated as a potential cocaine antagonist. nih.gov This derivative provides valuable insight into the potential pharmacokinetic profile of the broader class. Following oral administration in Sprague-Dawley rats, SN79 reached its peak plasma concentration (Tmax) after 1.5 hours. nih.gov The compound exhibited a half-life (t½) of just over 7.5 hours, indicating a moderate duration of action. nih.gov

An important aspect of preclinical ADME studies is the potential for drug-drug interactions. SN79 was evaluated for its inhibitory effects on major cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of many drugs. The compound did not show significant inhibition of CYP1A2, CYP2A6, CYP2C19, CYP2C9*1, CYP2D6, or CYP3A4, suggesting a low likelihood of causing metabolic drug-drug interactions. nih.gov

These preclinical findings for a closely related analog suggest that derivatives of this compound may possess favorable pharmacokinetic properties, including oral bioavailability and a lower risk of metabolic interactions, making them promising candidates for further investigation.

| Parameter | Value |

|---|---|

| Tmax (Time to Peak Concentration) | 1.5 hours |

| t½ (Half-life) | ~7.5 hours |

| CYP450 Inhibition | No significant inhibition of major enzymes |

Data from a study on 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79). nih.gov

Computational and Theoretical Chemistry Approaches in Research on 7 Piperazin 1 Yl Benzoxazol 2 3h One

Future Directions and Research Opportunities for 7 Piperazin 1 Yl Benzoxazol 2 3h One

Development of Novel Analogues with Enhanced Selectivity and Potency

A primary focus for future research is the rational design and synthesis of novel analogues of 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one. The goal is to optimize the lead compound to produce new molecules with improved potency, target selectivity, and better pharmacodynamic profiles. nih.govnih.gov The benzoxazolone-piperazine scaffold offers multiple sites for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR). nih.gov

Key strategies for developing novel analogues include:

Substitution on the Piperazine (B1678402) Ring: Introducing various aryl or alkyl groups on the distal nitrogen of the piperazine ring can significantly modulate the compound's interaction with biological targets. nih.gov For instance, studies on similar scaffolds have shown that modifications to the arylpiperazine moiety influence affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Modification of the Benzoxazolone Core: Alterations to the benzoxazolone ring system, such as the introduction of different substituents on the benzene (B151609) portion, can fine-tune the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for specific enzymes or receptors. jocpr.comnih.gov

Scaffold Hopping: This strategy involves replacing the central benzoxazolone core with other bioisosteric rings to create novel chemical entities that may possess similar biological activities but with improved properties or novel intellectual property standing. digitellinc.com

Research has already demonstrated the success of such approaches on related structures. For example, the synthesis of novel benzoxazole (B165842) derivatives has led to the discovery of potent inhibitors of pro-inflammatory cytokines like TNF-α and IL-6. jocpr.com Another study focused on creating 7-(4-substituted piperazin-1-yl)-4-oxoquinolines, which exhibited potent and broad-spectrum antitumor activities against 60 human cell lines. nih.gov

| Lead Compound/Scaffold | Modification Strategy | Resulting Analogue Example | Observed Improvement | Citation(s) |

| Ureidobenzoxazoles | Substitution on benzoxazole | Compound 5e | Potent TNF-α and IL-6 inhibitor | jocpr.com |

| Indazole-piperazine | Substitution on arylpiperazine | Compounds 10, 11 | Varied affinities for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors | nih.gov |

| Ciprofloxacin/Norfloxacin | Substitution on piperazine | Compounds 1a, 2a, 3b, 6b, 7a | ~7-fold more potent antitumor activity than 5-fluorouracil | nih.gov |

| Piperazine-1,2,3-triazole | Modification of phenylacetamide and benzenesulfonamide (B165840) moieties | Compound 52 | Sub-micromolar GI₅₀ values against pancreatic cancer cell lines | nih.gov |

Exploration of New Therapeutic Indications for the Benzoxazolone-Piperazine Scaffold

The benzoxazolone-piperazine scaffold is a "privileged structure" in medicinal chemistry, capable of providing ligands for a diverse range of biological targets through appropriate modifications. nih.govjocpr.com This versatility opens up numerous opportunities for exploring new therapeutic applications beyond its initially identified activities.

Current research on related scaffolds suggests a wide spectrum of potential pharmacological activities, including:

Anticancer Activity: Numerous studies have highlighted the anticancer potential of compounds containing either benzoxazole or piperazine moieties. nih.govresearchgate.netnih.gov For example, novel benzoxazole derivatives have been designed as potential VEGFR-2 inhibitors and apoptosis inducers. nih.gov Similarly, piperazine-benzothiazole hybrids have shown cytotoxicity against various human cancer cell lines. nih.govresearchgate.net The 7-(piperazin-1-yl) moiety, in particular, has been incorporated into fluoroquinolone scaffolds to create potent antitumor agents. nih.gov

Neuropharmacological Applications: The arylpiperazine substructure is a common feature in many centrally acting agents. silae.it Derivatives of the benzoxazinone-piperazine scaffold have been investigated as dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. nih.gov Furthermore, related piperazine compounds have been designed as multi-target ligands for dopamine (D₂) and serotonin (5-HT₁ₐ/5-HT₂ₐ) receptors, which may be beneficial for treating neurological disorders like schizophrenia and Parkinson's disease. nih.govthieme-connect.comthieme-connect.com

Anti-inflammatory and Analgesic Effects: The benzoxazolone core is implicated in the development of agents with anti-inflammatory and analgesic properties. nih.govslideshare.netslideshare.net Studies have shown that benzoxazole derivatives can act as potent inhibitors of pro-inflammatory cytokines and have demonstrated significant analgesic activity in animal models. jocpr.comslideshare.netslideshare.net

Antimicrobial Properties: Both benzoxazole and piperazine derivatives have been explored for their antimicrobial, antifungal, and antiviral activities. researchgate.netnih.govjocpr.com

The structural features of this compound make it an excellent starting point for developing new agents in these and other therapeutic areas. nih.govontosight.ai

Advanced Mechanistic Elucidation of Biological Actions and Signal Transduction Pathways

While initial studies may identify the biological activity of this compound and its analogues, a deeper understanding of their mechanism of action is crucial for further development. Future research should focus on elucidating the specific molecular targets and the signal transduction pathways they modulate. ontosight.ai

This can be achieved through a combination of experimental approaches:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins (e.g., enzymes, receptors) that the compounds bind to.

Biochemical and Cellular Assays: Conducting in vitro assays to quantify the effect of the compounds on target activity, such as enzyme inhibition assays or receptor binding assays. nih.govnih.gov For example, evaluating the inhibition of VEGFR-2 or the agonistic/antagonistic activity at dopamine and serotonin receptors. nih.govnih.govnih.gov

Pathway Analysis: Employing molecular biology techniques like Western blotting, qPCR, and flow cytometry to investigate how the compounds affect downstream signaling pathways. nih.gov This could involve examining the induction of apoptosis, cell cycle arrest, or the modulation of inflammatory signaling cascades. nih.gov

Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its target protein. mdpi.com This provides invaluable insights into the specific molecular interactions driving its activity and can guide further rational drug design. mdpi.com

For instance, studies on benzanthrone (B145504) dyes with a piperazine substituent have explored their photophysical properties, revealing characteristics of intramolecular charge transfer which can be relevant for understanding interactions at a molecular level. mdpi.com A thorough mechanistic understanding will not only support the optimization of the current scaffold but also help in predicting potential off-target effects.

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization and Drug Design

Future research can leverage AI and ML in several ways:

Generative AI for Novel Scaffold Design: Generative models can be used for "scaffold hopping" exercises, proposing novel core structures that maintain the key pharmacophoric features of the original molecule but possess different chemical backbones. digitellinc.comarxiv.org This can lead to the discovery of compounds with improved properties and can help circumvent existing patents. arxiv.org

Predictive Modeling for Potency and ADMET Properties: ML algorithms can be trained on existing datasets to build models that accurately predict the biological activity, potency, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of newly designed analogues. researchgate.net This allows for the in silico screening of thousands of virtual compounds, prioritizing the most promising candidates for synthesis and testing. digitellinc.comnih.gov

Active Learning Frameworks: By combining generative models with predictive free energy calculations, active learning frameworks can rapidly assess the potency of thousands of computationally generated scaffold hops. digitellinc.com This workflow enables a more efficient exploration of the chemical space, focusing synthetic efforts on compounds with the highest probability of success.

In silico studies are already being used to support the development of related compounds, helping to identify structural features required for antitumor activity and to understand binding modes within target proteins. nih.govnih.gov As these computational methods become more sophisticated, their role in optimizing scaffolds like this compound will become increasingly indispensable. arxiv.org

Q & A

Basic: What are the recommended synthetic routes for 7-(piperazin-1-yl)-benzoxazol-2(3H)-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the benzoxazolone core via cyclization of substituted 2-aminophenols using carbonylating agents (e.g., phosgene equivalents) .

- Step 2: Introduction of the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts for C–N bond formation .

- Optimization Tips:

- Characterization: Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR (e.g., benzoxazolone carbonyl signal at ~165 ppm) .

Basic: How is the cytotoxicity of this compound evaluated in cancer cell lines?

Answer:

Standard protocols include:

- Cell Lines: Pancreatic adenocarcinoma (MIA PaCa-2) and non-small cell lung carcinoma (A549) .

- Assay: MTT or resazurin-based assays with 48–72 hr exposure.

- Data Interpretation:

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

Key strategies include:

- Substituent Modification:

- Methods:

Advanced: How can researchers resolve contradictions in bioactivity data (e.g., anti-cancer vs. anti-mycobacterial efficacy)?

Answer:

Case Example: Derivatives showing potent anti-cancer activity (IC₅₀ < 10 µM) but no anti-mycobacterial effects (MIC > 50 µM) .

- Hypothesis Testing:

- Experimental Design:

Advanced: What methodologies are used to study multivalent receptor interactions of bivalent benzoxazolone derivatives?

Answer:

- Compound Design: Synthesize bivalent ligands with flexible spacers (e.g., 3–5 methylene units) between benzoxazolone and piperazine moieties .

- Binding Assays:

- Radioligand Displacement: Use ³H-labeled ligands to measure affinity for serotonin (5-HT₃) or dopamine receptors .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD, kon/koff) for receptor-ligand complexes .

- Functional Studies:

- cAMP Inhibition: Assess G-protein coupled receptor (GPCR) modulation in HEK293 cells .

Basic: How is the metabolic stability of this compound assessed in preliminary studies?

Answer:

- In Vitro Models:

- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Advanced: How can computational tools predict the physicochemical properties of novel derivatives?

Answer:

- Software: Schrödinger Suite, MOE, or open-source tools like RDKit.

- Key Parameters:

- Docking Workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.